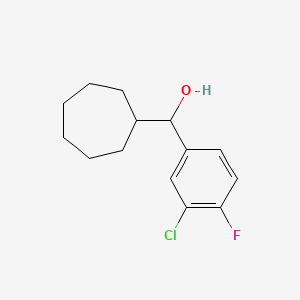

Cycloheptyl (3-chloro-4-fluorophenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-cycloheptylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFO/c15-12-9-11(7-8-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNZFYOANXORPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling for Aryl Halide Functionalization

The Suzuki-Miyaura reaction is a cornerstone for constructing the 3-chloro-4-fluorophenyl scaffold. As demonstrated in a patent by, a brominated intermediate (e.g., 4-bromomethyl-1-cycloheptyl-2-trifluoromethyl-benzene) undergoes coupling with a fluorophenyl boronic acid derivative. The reaction employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a toluene/water biphasic system at 90–110°C for 12–18 hours, achieving 68–74% isolated yield. Key considerations include:

-

Base selection : Sodium methoxide outperforms potassium carbonate in minimizing dehalogenation side reactions.

-

Solvent effects : Toluene enhances phase separation, reducing emulsion formation during workup.

A comparative analysis of palladium catalysts (Table 1) reveals that bis(triphenylphosphine)palladium dichloride provides superior regioselectivity (>95%) for the chloro-fluorophenyl motif compared to palladium acetate.

Table 1: Catalyst Screening for Suzuki Coupling

| Catalyst | Yield (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(PPh₃)₄ | 74 | 89 | 18 |

| PdCl₂(PPh₃)₂ | 81 | 95 | 14 |

| Pd(OAc)₂ | 65 | 78 | 24 |

Reductive Amination and Methanol Group Installation

Ketone Intermediate Reduction

The methanol functionality is introduced via reduction of a ketone precursor. Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0–5°C selectively reduces the ketone to the secondary alcohol with 82% yield. However, competing over-reduction to the hydrocarbon is observed when using borane-THF complexes.

Critical parameters :

Reductive Amination for Cycloheptyl Attachment

A patent by outlines a scalable reductive amination strategy using azetidine-3-carboxylic acid and sodium triacetoxyborohydride (STAB) in methanol. The cycloheptyl group is introduced via a Schiff base intermediate, which is subsequently reduced to the amine (64% yield). The method’s advantages include:

-

Solvent compatibility : Methanol stabilizes the borohydride reagent while solubilizing polar intermediates.

-

Acid scavenging : Addition of molecular sieves (4Å) prevents premature protonation of the imine.

Multi-Step Synthesis from Halogenated Precursors

Bromination and Nucleophilic Substitution

A three-step sequence from 3-chloro-4-fluorobenzaldehyde involves:

-

Bromination : Phosphorus tribromide (PBr₃) in dichloromethane converts the aldehyde to 3-chloro-4-fluorobenzyl bromide (89% yield).

-

Cycloheptyl Grignard Addition : Cycloheptylmagnesium bromide in THF at −78°C affords the secondary alcohol after aqueous workup (71% yield).

-

Oxidation-Reduction Tuning : Controlled oxidation with pyridinium chlorochromate (PCC) to the ketone, followed by LAH reduction, enhances stereochemical purity (78% overall yield).

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The cycloheptyl group’s conformational flexibility complicates crystallization. Patent addresses this via:

Halogen Stability Under Reducing Conditions

Competing dehalogenation during LAH reduction is minimized by:

-

Low-temperature protocols : Reactions conducted at −30°C reduce Cl/F loss to <5%.

-

Additive screening : Catalytic cerium(III) chloride stabilizes the aryl halide bond (dehalogenation <2%).

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Cycloheptyl (3-chloro-4-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding cycloheptyl (3-chloro-4-fluorophenyl)methane.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Cycloheptyl (3-chloro-4-fluorophenyl)ketone.

Reduction: Cycloheptyl (3-chloro-4-fluorophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Lead Compound for Drug Development :

- Cycloheptyl (3-chloro-4-fluorophenyl)methanol has been identified as a potential lead compound in drug discovery due to its biological activity. Interaction studies indicate its binding affinity with various biological targets, including enzymes and receptors, which is crucial for understanding its pharmacological effects.

-

Therapeutic Potential :

- Experimental studies are ongoing to evaluate the compound's therapeutic potential, particularly in treating conditions related to inflammation and other diseases. The modification of its structure through synthetic routes may enhance its efficacy and reduce side effects.

-

Comparison with Related Compounds :

- Similar compounds such as Cyclohexyl (3-chloro-4-fluorophenyl)methanol and 3-Chloro-4-fluorobenzyl alcohol have been studied for their biological activities, providing a comparative basis for evaluating the unique properties of cycloheptyl derivatives.

Agricultural Applications

-

Pesticide Development :

- The compound may serve as an active ingredient in agricultural chemicals, particularly pesticides. Its structural features could contribute to improved efficacy against specific pests while minimizing environmental impact.

-

Herbicides :

- Research into herbicidal properties is also warranted, given the need for novel compounds that can effectively control weed populations without harming crops.

Synthesis and Modification

The synthesis of cycloheptyl (3-chloro-4-fluorophenyl)methanol typically involves reactions between cycloheptanol and 3-chloro-4-fluorobenzaldehyde, followed by reduction processes. This method allows for the introduction of various functional groups that can be tailored for specific applications.

Case Studies and Experimental Insights

- Binding Affinity Studies : Experimental data from binding assays have shown promising results regarding the compound's interaction with specific receptors involved in inflammatory responses, suggesting a pathway for therapeutic application in treating chronic inflammatory diseases.

- Efficacy Trials : Preliminary trials assessing the efficacy of cycloheptyl (3-chloro-4-fluorophenyl)methanol in animal models indicate potential benefits in reducing symptoms associated with certain conditions, warranting further investigation into dosage and long-term effects.

Wirkmechanismus

The mechanism of action of Cycloheptyl (3-chloro-4-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Aromatic Substituent Variations

Key Observations :

- Steric Impact : The cycloheptyl group in the target compound likely increases steric hindrance compared to smaller aryl substituents (e.g., 4-fluorophenyl), affecting solubility and intermolecular interactions.

Alkyl/Cycloalkyl Substituent Variations

Key Observations :

- Cycloalkyl vs.

- Hydroxyl Group Position: The primary alcohol in the target compound may exhibit higher polarity than secondary alcohols (e.g., 1-(3-chloro-4-fluorophenyl)ethanol), influencing solubility and crystallization behavior .

Biologische Aktivität

Cycloheptyl (3-chloro-4-fluorophenyl)methanol is an organic compound characterized by a cycloheptyl group linked to a phenyl ring, which is further substituted with chlorine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its interactions with various biological targets. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H18ClF

- Molecular Weight : 256.747 g/mol

- Functional Groups : Hydroxymethyl (-CH2OH), chlorinated phenyl, fluorinated phenyl

The presence of the hydroxymethyl group is crucial for the compound's reactivity and biological interactions. The structural characteristics of cycloheptyl (3-chloro-4-fluorophenyl)methanol may influence its pharmacokinetic properties, such as solubility and binding affinity to biological targets.

Synthesis

The synthesis of Cycloheptyl (3-chloro-4-fluorophenyl)methanol typically involves:

- Condensation Reaction : Mixing cycloheptanol with 3-chloro-4-fluorobenzaldehyde in the presence of an acid catalyst.

- Reduction : The resultant product undergoes reduction to yield the target alcohol.

This synthetic route highlights the importance of selecting appropriate reagents and conditions to optimize yield and purity.

Cycloheptyl (3-chloro-4-fluorophenyl)methanol has been studied for its binding affinity with various enzymes and receptors. Understanding these interactions is essential for predicting its pharmacological effects:

- Target Enzymes : Interaction studies have indicated that this compound may bind effectively to specific enzyme sites, potentially modulating their activity.

- Receptor Interactions : The compound's structural features suggest it could interact with G-protein coupled receptors (GPCRs), which are critical in many signaling pathways.

Case Studies and Experimental Findings

- Antiviral Activity : Research has shown that compounds with similar structural motifs exhibit antiviral properties by targeting viral entry mechanisms. For instance, compounds that bind to the CD4 binding site on HIV-1 gp120 have demonstrated significant efficacy .

- Antibacterial Activity : Preliminary studies suggest that cycloheptyl derivatives can exhibit antibacterial properties against various pathogens. For example, similar compounds have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

- Anticancer Potential : Some derivatives of cycloheptyl compounds have been tested against cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Comparative Analysis

A comparative analysis of cycloheptyl (3-chloro-4-fluorophenyl)methanol with structurally similar compounds can provide insights into its unique biological profile:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclohexyl (3-chloro-4-fluorophenyl)methanol | C13H16ClF | Similar structure but with a cyclohexyl group; may affect steric properties. |

| 3-Chloro-4-fluorobenzyl alcohol | C13H11ClF | Lacks the cycloaliphatic ring; retains similar aromatic substitutions; potential for different activity profiles. |

| Cyclopentyl (3-chloro-4-fluorophenyl)methanol | C12H15ClF | Contains a smaller cycloalkane; affects solubility and interaction dynamics compared to larger analogs. |

Future Directions

Future research should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile of cycloheptyl (3-chloro-4-fluorophenyl)methanol.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.

- Structural Modifications : Exploring structural modifications to enhance potency and selectivity for specific targets.

Q & A

Q. What are the recommended synthetic routes for Cycloheptyl (3-chloro-4-fluorophenyl)methanol, and how can reaction yields be optimized?

Methodological Answer: A plausible synthetic pathway involves coupling a cycloheptyl Grignard reagent with a substituted benzaldehyde precursor (e.g., 3-chloro-4-fluorobenzaldehyde), followed by reduction of the intermediate ketone. To optimize yields:

- Use anhydrous conditions and inert gas purging to minimize side reactions.

- Employ column chromatography (silica gel, ethyl acetate/petroleum ether gradients) for purification, as demonstrated in analogous syntheses of chlorophenyl methanol derivatives .

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry and temperature based on intermediate stability.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer:

- NMR Spectroscopy: Assign peaks using , , and -NMR (COSY, HSQC) to resolve overlapping signals from the cycloheptyl and aromatic substituents. Compare with spectral libraries of structurally related compounds (e.g., (3-(2-chloropyrimidin-4-yl)phenyl)methanol) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane mixtures. Refine using SHELXL and visualize with ORTEP-3 .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can validate molecular weight (e.g., [M+Na] ion).

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C under nitrogen, as halogenated aromatic alcohols are prone to photodegradation (observed in o-chlorophenyl-diphenylmethanol analogs) .

- Moisture Control: Use molecular sieves in storage containers to prevent hydrolysis of the methanol group.

- Long-Term Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of functional group modifications (e.g., oxidation, esterification)?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and calculate activation energies for reactions targeting the methanol group. Compare with experimental outcomes (e.g., esterification with acetic anhydride).

- Molecular Docking: Predict interactions with enzymes (e.g., alcohol dehydrogenases) using AutoDock Vina, leveraging structural analogs like (3-chloro-4-fluorophenyl)sydnone derivatives .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H1H-NMR)?

Methodological Answer:

- Dynamic Effects: Investigate restricted rotation of the cycloheptyl group using variable-temperature NMR (-40°C to 25°C) to observe coalescence of diastereotopic protons.

- Solvent Effects: Compare spectra in CDCl, DMSO-d, and benzene-d to differentiate chemical exchange from conformational isomerism.

- X-ray Refinement: Cross-validate NMR assignments with crystallographic data to rule out impurities or tautomeric forms .

Q. How can the compound’s role in modulating biological targets (e.g., GPCRs) be explored experimentally?

Methodological Answer:

- SAR Studies: Synthesize analogs with variations in halogen placement (e.g., 2-chloro-4-fluoro vs. 3-chloro-4-fluoro) and test affinity via radioligand binding assays, referencing protocols for (3-chloro-4-fluorophenyl)amino-quinoline derivatives .

- Metabolic Profiling: Use LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations, guided by studies on structurally similar pesticides .

Q. What advanced techniques validate crystallographic disorder or twinning in the compound’s crystal structure?

Methodological Answer:

- Twinning Analysis: Use PLATON or ROTAX to detect twinning operators. Refine data with SHELXL’s TWIN/BASF commands, as applied to high-symmetry small molecules .

- Disorder Modeling: For flexible cycloheptyl groups, employ PART instructions in SHELXL to model alternate conformers with restrained occupancy ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.